molecular formula C8H7BrN4 B1400212 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine CAS No. 1228014-23-0

3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B1400212
CAS No.: 1228014-23-0
M. Wt: 239.07 g/mol
InChI Key: DJWLQUUYOPIWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom, a methyl group, and a 1H-1,2,4-triazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine.

    Bromination: The bromination of 2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine is carried out using bromine in an appropriate solvent such as acetic acid or dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced triazole derivatives.

Scientific Research Applications

3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.

    Materials Science: It is used in the development of advanced materials, including coordination polymers and metal-organic frameworks.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(1H-1,2,4-triazol-3-yl)pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-Bromo-2-methylpyridine:

    6-(1H-1,2,4-Triazol-3-yl)pyridine: Lacks both the bromine atom and the methyl group, which may significantly alter its chemical properties and applications.

Uniqueness

3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of both the bromine atom and the triazole ring, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

3-bromo-2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-5-6(9)2-3-7(12-5)8-10-4-11-13-8/h2-4H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWLQUUYOPIWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=NC=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine
Reactant of Route 2
3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine
Reactant of Route 3
3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine
Reactant of Route 4
3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine
Reactant of Route 5
3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine
Reactant of Route 6
3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.